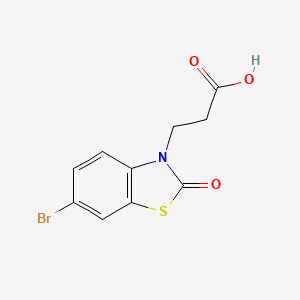
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Vue d'ensemble
Description
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, also known as BOPTA, is an organic compound belonging to the class of benzothiazoles. It is an important intermediate in the synthesis of a variety of organic compounds and is used for pharmaceutical and other applications. BOPTA is a white, crystalline solid with a molecular weight of 287.09 g/mol. It is soluble in water, methanol, and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been structurally characterized to reveal that it consists of a main benzothiazole group with substituents including a Cl atom, a benzoyl group, and a propanoic acid group. The crystal structure of related compounds shows significant stability due to intermolecular O—H⋯O hydrogen-bond contacts (Aydin et al., 2004).
Antimicrobial Properties
Benzothiazoles, a class to which this compound belongs, have been identified as having potent antimicrobial properties. For instance, certain derivatives have been used as scaffolds for synthesizing compounds with significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abbas et al., 2014).
Synthesis of Derivatives for Biological Activities
The compound is part of a broader group used in the synthesis of various biologically active molecules. For example, derivatives of benzothiazoles have been synthesized for their antiviral and cytotoxic activities against several viruses, showcasing the compound's relevance in pharmaceutical research and development (Selvam et al., 2010).
Role in H3 Receptor Antagonism
Derivatives of the compound have been synthesized and evaluated as H3 antagonists, potentially playing a role in managing Alzheimer's and other central nervous system disorders. The design of these derivatives is based on specific criteria for effective overlap with the H3 receptor to induce antagonistic activity (Rahmani et al., 2014).
Synthesis and Chemical Analysis
The compound has been used in the synthesis and structural analysis of various chemical derivatives. For instance, it has played a role in the synthesis of benzothiazole derivatives, where its structure and chemical properties were thoroughly analyzed using various spectroscopic techniques (Aydin et al., 2010).
Propriétés
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAISFNQNSIVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



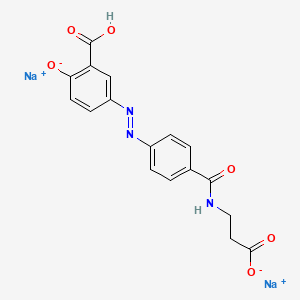
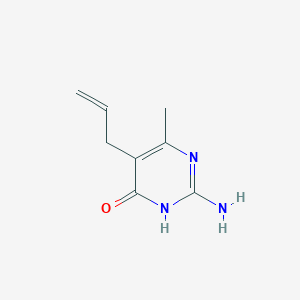
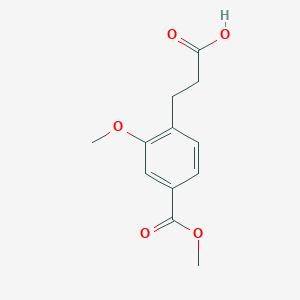
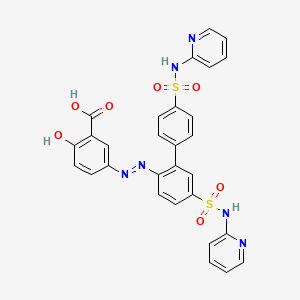
![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
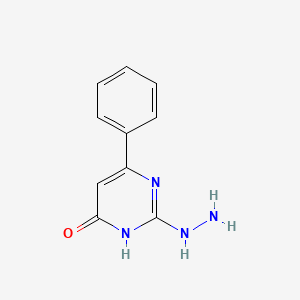
![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
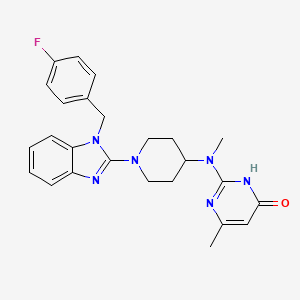
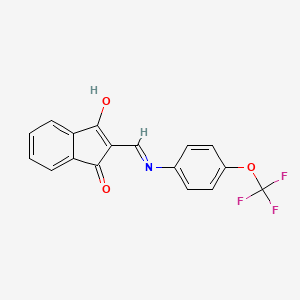
![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

